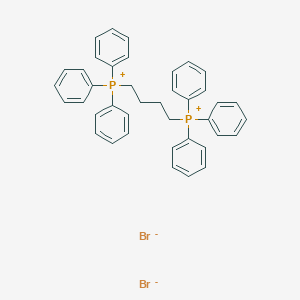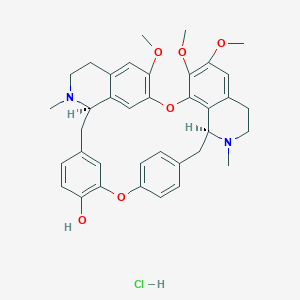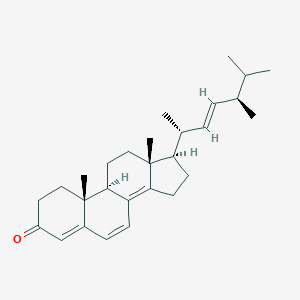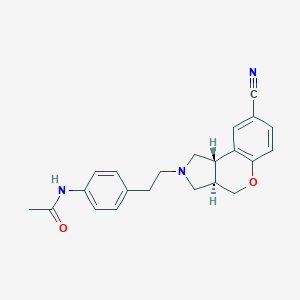![molecular formula C15H22O5 B108287 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole CAS No. 16386-43-9](/img/structure/B108287.png)
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is an organic compound with a complex structure It is a derivative of benzene, featuring multiple ether linkages and a methylenedioxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the etherification of benzene derivatives with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. The compound’s ether linkages and methylenedioxy group play a crucial role in its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: A simpler glycol ether with similar solvent properties.
Triethylene glycol monobutyl ether: Another glycol ether with multiple ether linkages.
Diethylene glycol monobutyl ether: A related compound with fewer ether linkages.
Uniqueness
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is unique due to its combination of benzene ring, multiple ether linkages, and methylenedioxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
16386-43-9 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O5/c1-2-3-6-16-7-8-17-9-10-18-13-4-5-14-15(11-13)20-12-19-14/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI-Schlüssel |
XGFMWQQUKDCKNY-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
| 16386-43-9 | |
Synonyme |
4-[2-(2-Butoxyethoxy)ethoxy]-1,2-(methylenedioxy)benzene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














